PEAQX tetrasodium salt, a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate receptor (NMDA receptor), is utilized in various scientific studies to explore its effects on neuronal activity and behavior. This compound is of particular interest in neuropharmacology due to its role in modulating synaptic transmission and its potential therapeutic applications in neurodegenerative diseases.
PEAQX tetrasodium salt is commercially available from suppliers such as Sigma-Aldrich. It is typically synthesized in a laboratory setting or obtained from chemical suppliers for research purposes.
PEAQX tetrasodium salt belongs to the class of NMDA receptor antagonists. It specifically targets the GluN2A subunit, distinguishing it from other NMDA antagonists that may affect different subunits or have broader actions on the receptor.
The synthesis of PEAQX tetrasodium salt involves several chemical reactions that typically require a controlled laboratory environment. The precise synthetic pathway can vary, but it generally includes:
The synthesis often involves multiple steps, including:
PEAQX tetrasodium salt has a complex molecular structure characterized by its specific arrangement of atoms that interact with NMDA receptors. The key features include:
The molecular formula for PEAQX tetrasodium salt is , indicating it contains carbon, hydrogen, nitrogen, sodium, and oxygen atoms. Its molecular weight is approximately 436.4 g/mol.
PEAQX engages in several chemical interactions, primarily as a competitive antagonist at NMDA receptors. Its mechanism involves:
The efficacy of PEAQX as an antagonist can be assessed through electrophysiological experiments where changes in current flow through NMDA receptors are measured before and after application of PEAQX.
The mechanism by which PEAQX exerts its effects involves:
Studies have shown that PEAQX effectively reduces NMDA receptor-mediated currents in various neuronal preparations, confirming its role as a selective antagonist .
PEAQX tetrasodium salt has significant applications in scientific research:
PEAQX tetrasodium salt ([[(1S)-1-(4-Bromophenyl)ethyl]aminomethyl] phosphonic acid tetrasodium salt) is a stereochemically defined compound with the systematic name reflecting its critical chiral center. The molecular formula is C₁₇H₁₃BrN₃Na₄O₅P, yielding a molecular weight of 542.14 g/mol for the anhydrous form. The structure incorporates a phosphonic acid group tetrasubstituted with sodium ions, a bromophenyl moiety, and a tetrahydrodioxoquinoxaline ring. The chiral (1S)-1-(4-bromophenyl)ethyl group confers stereoselective binding to NMDA receptors, with the (S)-enantiomer exhibiting optimal receptor affinity. Hydration states vary commercially, with the hydrate form (C₁₇H₁₅BrN₃Na₄O₆P) having a molecular weight of 560.15 g/mol [3] [5] [8]. The SMILES notation (C[C@@H](C3=CC=C(Br)C=C3)NC(P([O-])([O-])=O)C1=C2C(N=C([O-])C([O-])=N2)=CC=C1.[Na+].[Na+].[Na+].[Na+]
) and InChIKey (QBVOZIDKUFSQIL-LPOFVUTESA-J
) further specify the absolute (S)-configuration and ionization state [3] [9].
Synthesis begins with phosphonylation of 5-formylquinoxaline-2,3-dione, followed by enantioselective reductive amination using (S)-1-(4-bromophenyl)ethylamine. The tetrasodium salt forms via stoichiometric reaction with sodium hydroxide [3]. Critical quality control employs:
PEAQX is a potent antagonist of NMDA receptors containing GluN2A subunits (formerly NR2A), with initial studies reporting >100-fold selectivity over GluN2B-containing receptors. Recent electrophysiological data, however, indicate a narrower selectivity window (5–10-fold) in functional assays. Binding affinity (IC₅₀) for GluN1/2A receptors is 8–270 nM, versus 29.6 μM for GluN1/2B receptors, reflecting species-specific differences (e.g., human vs. rodent) and methodological variations (binding vs. functional inhibition) [2] [5] [6]. This subunit specificity arises from preferential docking in the glutamate-binding cleft of GluN2A, driven by interactions with residues in the S1/S2 domains [9].
Potency varies significantly based on receptor composition and assay systems:
Table 2: Pharmacological Activity of PEAQX Tetrasodium Salt
Receptor Subtype | IC₅₀ (nM) | Assay Type | Reference |
---|---|---|---|
hGluN1/2A (binding) | 8 | Radioligand displacement | Auberson et al. [3] |
hGluN1/2A (functional) | 270 | Electrophysiology (HEK cells) | Frizelle et al. [9] |
hGluN1/2B (functional) | 29,600 | Electrophysiology | TargetMol [5] |
rGluN1/2A (functional) | 31 | Cortical neuron currents | Morales & Spear [9] |
Notably, potency decreases in intact cellular systems due to restricted access to synaptic receptors or allosteric modulation by endogenous ions (e.g., Mg²⁺, Zn²⁺) [6] [8].
PEAQX acts as a competitive antagonist at the glutamate-binding site of GluN2A, evidenced by:
Unlike allosteric modulators (e.g., ifenprodil at GluN2B), PEAQX directly competes with glutamate, preventing channel gating. This mechanism underlies its in vivo anticonvulsant effects, where selective GluN2A blockade attenuates excitotoxicity without abolishing synaptic plasticity mediated by GluN2B [5] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7